N-propylmorpholine-2-carboxamide hydrochloride
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Overview
Description
N-propylmorpholine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2 and a molecular weight of 208.69 g/mol It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a propyl group and a carboxamide group attached to the morpholine ring
Preparation Methods
The synthesis of N-propylmorpholine-2-carboxamide hydrochloride typically involves the reaction of morpholine with propylamine and a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
N-propylmorpholine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-propylmorpholine-2-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: This compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials. Its chemical properties make it suitable for various applications, including as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of N-propylmorpholine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-propylmorpholine-2-carboxamide hydrochloride can be compared with other similar compounds, such as:
Morpholine: The parent compound, morpholine, lacks the propyl and carboxamide groups. It is a simpler structure and has different chemical properties and applications.
N-methylmorpholine: This compound has a methyl group instead of a propyl group. It exhibits different reactivity and is used in different contexts.
N-ethylmorpholine: Similar to this compound, but with an ethyl group. It has distinct chemical and biological properties.
Properties
CAS No. |
2639432-32-7 |
---|---|
Molecular Formula |
C8H17ClN2O2 |
Molecular Weight |
208.7 |
Purity |
95 |
Origin of Product |
United States |
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